Methyl 5-amino-2-cyanobenzoate
Overview
Description
Methyl 5-amino-2-cyanobenzoate is an organic compound with the molecular formula C9H8N2O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and it contains an amino group at the 5-position and a cyano group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-amino-2-cyanobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 2-cyanobenzoate, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Another method involves the direct amination of methyl 2-cyanobenzoate using ammonia or an amine under high pressure and temperature conditions. This reaction can be catalyzed by transition metals such as palladium or nickel.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as thionyl chloride or alkylating agents like methyl iodide.
Major Products
Oxidation: Methyl 5-nitro-2-cyanobenzoate.
Reduction: Methyl 5-amino-2-aminomethylbenzoate.
Substitution: Methyl 5-halo-2-cyanobenzoate or methyl 5-alkylamino-2-cyanobenzoate.
Scientific Research Applications
Methyl 5-amino-2-cyanobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme interactions and as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-amino-2-cyanobenzoate depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the amino group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Methyl 5-amino-2-cyanobenzoate can be compared with other similar compounds such as:
Methyl 2-amino-5-cyanobenzoate: Similar structure but with different positions of the amino and cyano groups, leading to different reactivity and applications.
Methyl 5-nitro-2-cyanobenzoate:
Methyl 5-halo-2-cyanobenzoate: Halogenated derivatives that may have different reactivity and applications in organic synthesis.
Properties
IUPAC Name |
methyl 5-amino-2-cyanobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJNJFHFMGGUBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947494-53-3 | |
Record name | methyl 5-amino-2-cyanobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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